1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is a synthetic organic compound with the molecular formula C23H33NO8. It is a derivative of L-glutamic acid, where the amino group is protected by two tert-butoxycarbonyl (Boc) groups, and the carboxyl group is esterified with a benzyl group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate typically involves the protection of the amino group of L-glutamic acid with tert-butoxycarbonyl groups. This is followed by esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound in a more sustainable and scalable manner .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The Boc groups can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.
Major Products
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Free amino acid derivatives.
Scientific Research Applications
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate involves its ability to act as a protected amino acid derivative. The Boc groups protect the amino group from unwanted reactions during synthesis, and can be removed under controlled conditions to reveal the reactive amino group. This allows for selective reactions to occur at other functional groups in the molecule.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-D-glutamate: The D-isomer of the compound.
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-aspartate: Similar structure but with an aspartic acid backbone.
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-alanine: Similar structure but with an alanine backbone.
Uniqueness
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is unique due to its specific combination of protecting groups and esterification, which provides stability and reactivity in synthetic applications. Its L-glutamic acid backbone also makes it particularly useful in peptide synthesis and related research.
Properties
IUPAC Name |
1-O-benzyl 5-O-methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO8/c1-22(2,3)31-20(27)24(21(28)32-23(4,5)6)17(13-14-18(25)29-7)19(26)30-15-16-11-9-8-10-12-16/h8-12,17H,13-15H2,1-7H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXXACXWPFWUMW-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.